![molecular formula C12H13ClFN3OS B2938968 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 861238-55-3](/img/structure/B2938968.png)

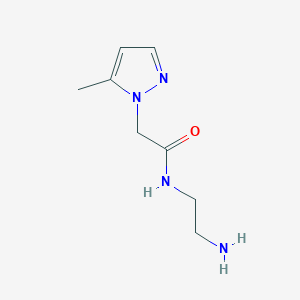

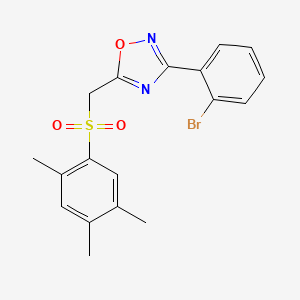

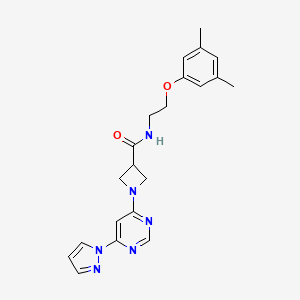

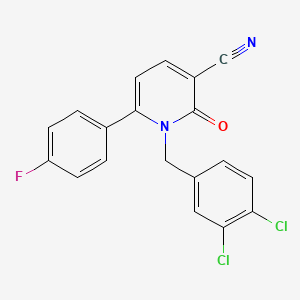

5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

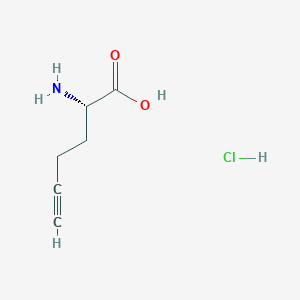

5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H13ClFN3OS and its molecular weight is 301.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Experimental and Theoretical Analysis

Research has highlighted the synthesis and characterization of biologically active 1,2,4-triazole derivatives, showcasing their potential in various applications. For instance, Shukla et al. (2014) synthesized two biologically active derivatives, exploring their crystal structures and intermolecular interactions through X-ray diffraction and thermal techniques. These studies shed light on the compound's potential applications in materials science due to its interesting intermolecular interactions, such as C–H⋯O, C–H⋯SC, and π⋯π interactions, among others (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Synthesis and Antimicrobial Activities

Several studies have focused on synthesizing new 1,2,4-triazole derivatives and evaluating their antimicrobial activities. For example, Bayrak et al. (2009) developed a series of 1,2,4-triazoles starting from isonicotinic acid hydrazide and assessed their antimicrobial activity, indicating the compound's utility in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Pharmacological Studies

Research into the pharmacological activities of sulfur-containing 1,2,4-triazole derivatives has been conducted, highlighting the potential for developing new therapeutic agents. Rao et al. (2014) designed a procedure for synthesizing novel sulfur-containing derivatives and evaluated their antimicrobial activity, demonstrating the compounds' efficacy against selected bacteria and fungi, thus indicating their potential in pharmacological applications (Rao, Prasad, Spoorthy, Rao, & Ravindranath, 2014).

Herbicide Development

A new and efficient synthetic method for the herbicide carfentrazone-ethyl, which employs a compound with a similar structure, has been developed based on the Heck reaction. This method showcases the potential of utilizing such derivatives in the synthesis of agriculturally important chemicals, offering advantages such as atom economy and efficiency (Fan, Yu, Fu, Liu, He, & Zhu, 2015).

Mechanism of Action

Target of Action

The primary target of this compound, also known as Pyraflufen-ethyl , is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development.

Mode of Action

Pyraflufen-ethyl acts as a contact herbicide . It inhibits the activity of Protox , leading to an accumulation of protoporphyrin IX in the plant cells. This accumulation causes a production of reactive oxygen species when exposed to light, leading to cell destruction .

Biochemical Pathways

The inhibition of Protox disrupts the heme and chlorophyll biosynthesis pathways . This disruption leads to a deficiency in these crucial components, affecting various downstream processes such as photosynthesis and respiration, ultimately leading to plant death .

Pharmacokinetics

It’s known that it is rapidly absorbed by the foliage of broadleaf weeds, resulting in necrosis and desiccation .

Result of Action

The molecular and cellular effects of Pyraflufen-ethyl’s action include the destruction of plant cells due to the production of reactive oxygen species . This leads to necrosis and desiccation of the plant tissues, resulting in the death of the plant .

Properties

IUPAC Name |

3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFN3OS/c1-3-17-11(15-16-12(17)19)7(2)18-10-5-4-8(14)6-9(10)13/h4-7H,3H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFUTAJJWLUOLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C(C)OC2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2938885.png)

![3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2938890.png)

![5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2938893.png)

![2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde](/img/structure/B2938897.png)

![7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B2938900.png)

![3-[(2-methylpiperidin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2938902.png)

![6-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2938905.png)